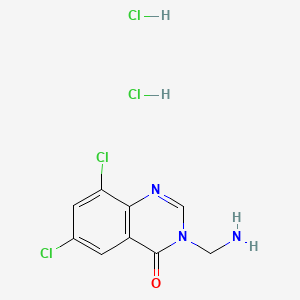

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of two chlorine atoms at positions 6 and 8, and an aminomethyl group at position 3, making it a unique derivative of quinazolinone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-halobenzamides and aryl aldehydes.

Catalysis: A copper(I) catalyst is often used to facilitate the reaction.

Reaction Conditions: The reaction is carried out in the presence of an azide ion as a nitrogen source.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the aminomethyl group.

Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and properties.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Quinazolin-4(3H)-one: A simpler derivative without the aminomethyl and dichloro substitutions.

2-Aminopyrimidin-4(3H)-one: Another heterocyclic compound with similar biological activities.

Uniqueness

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the aminomethyl group and dichloro substitutions enhances its potential as a therapeutic agent by increasing its binding affinity to molecular targets and improving its pharmacokinetic properties.

Biological Activity

4(3H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties. The compound 4(3H)-quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride is a notable member of this class, exhibiting promising pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C9H9Cl2N3O·2HCl

- Molecular Weight: 287.54 g/mol

- CAS Number: 63284

This compound features a quinazolinone core with dichloro and aminomethyl substituents, which are critical for its biological activity.

Antibacterial Activity

Research indicates that quinazolinone derivatives possess significant antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains:

- Mechanism of Action: The antibacterial activity is primarily attributed to the inhibition of bacterial cell wall synthesis through interactions with penicillin-binding proteins (PBPs) .

- In vitro Studies: In studies involving Staphylococcus aureus and Escherichia coli, the compound demonstrated effective growth inhibition with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Table 1: Antibacterial Activity of 4(3H)-Quinazolinone Derivatives

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been explored extensively:

- Cell Lines Tested: The compound has shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism: The anticancer activity is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity of 4(3H)-Quinazolinone Derivatives

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| A549 | 10.0 |

Antifungal Activity

The antifungal properties have also been documented:

- Fungal Strains Tested: The compound exhibited activity against Candida albicans and Aspergillus niger.

- Results: Effective concentrations were reported at MICs of 32 µg/mL for C. albicans and 64 µg/mL for A. niger .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones can be significantly influenced by structural modifications:

- Substituents on the Quinazolinone Ring: Electron-withdrawing groups enhance antibacterial potency.

- Positioning of Functional Groups: The presence of amino or hydroxyl groups at specific positions on the ring system has been correlated with increased biological activity .

Table 3: SAR Insights for Quinazolinone Derivatives

| Substituent Type | Position | Activity Impact |

|---|---|---|

| Amino Group | C-3 | Increased potency |

| Hydroxy Group | C-2 | Enhanced antifungal activity |

| Chlorine Atom | C-6 & C-8 | Improved antibacterial action |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

Properties

CAS No. |

75159-35-2 |

|---|---|

Molecular Formula |

C9H9Cl4N3O |

Molecular Weight |

317.0 g/mol |

IUPAC Name |

3-(aminomethyl)-6,8-dichloroquinazolin-4-one;dihydrochloride |

InChI |

InChI=1S/C9H7Cl2N3O.2ClH/c10-5-1-6-8(7(11)2-5)13-4-14(3-12)9(6)15;;/h1-2,4H,3,12H2;2*1H |

InChI Key |

LHNJAJKRUGMGAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)N(C=N2)CN)Cl)Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.